Product packaging for 2-(Thiazol-2-yl)hydrazinecarboxamide(Cat. No.:CAS No. 412311-51-4)

2-(Thiazol-2-yl)hydrazinecarboxamide

Cat. No.: B6611605
CAS No.: 412311-51-4
M. Wt: 158.18 g/mol
InChI Key: UPGGSCOPXHLXGO-UHFFFAOYSA-N
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Description

2-(Thiazol-2-yl)hydrazinecarboxamide (CAS# 412311-51-4) is a nitrogen-sulfur heterocyclic compound with the molecular formula C4H6N4OS and a molecular weight of 158.18 g/mol . This chemical serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research, particularly for constructing complex heterocyclic systems. Its structure, featuring both hydrazinecarboxamide and thiazole moieties, makes it a privileged scaffold for developing novel biologically active molecules . Researchers utilize this compound as a key precursor in the synthesis of various fused heterocycles, including 1,3,4-oxadiazole and 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives . These synthesized hybrids are of significant interest for screening in multiple therapeutic areas. Structural analogs of this compound, specifically N-(4-phenylthiazol-2-yl)hydrazinecarboxamide hybrids, have demonstrated promising multi-target biological profiles in scientific studies, exhibiting potent in vitro activities as cyclooxygenase (COX) inhibitors, anti-tuberculosis agents, and antioxidants . Furthermore, derivatives based on a similar benzothiazole core have shown moderate to good antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4OS B6611605 2-(Thiazol-2-yl)hydrazinecarboxamide CAS No. 412311-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-thiazol-2-ylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-3(9)7-8-4-6-1-2-10-4/h1-2H,(H,6,8)(H3,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGGSCOPXHLXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiazol 2 Yl Hydrazinecarboxamide and Its Derivatives

Chemical Synthesis Approaches for the Core Structure

The synthesis of the 2-(thiazol-2-yl)hydrazinecarboxamide core, which is a semicarbazide (B1199961) derivative of the thiazole (B1198619) ring, can be approached through several key reactions. These methods primarily involve building the hydrazinecarboxamide moiety onto a pre-existing thiazole ring.

Preparation from Thiazol-2-amines

A common strategy for synthesizing the title compound and its analogs begins with 2-aminothiazole (B372263) derivatives. These precursors undergo reactions to introduce the necessary hydrazinecarboxamide functional group. A prominent method involves the conversion of an ester derivative of a thiazole into a hydrazide. For example, ethyl 2-acetamido-4-methylthiazole-5-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to yield N-[5-(hydrazinecarbonyl)-4-methylthiazol-2-yl]acetamide. niscpr.res.in This transformation is a direct and efficient way to introduce the hydrazide group, which is the central component of the hydrazinecarboxamide structure.

Another related approach starts with the synthesis of thiosemicarbazones, which are then cyclized to form the thiazole ring. scielo.brmdpi.com While this builds the thiazole ring itself, it concurrently installs a hydrazone-like functional group at the 2-position, which is a key part of the target structure's backbone.

Formation via Reaction with Hydrazine Hydrate

Hydrazine hydrate is a crucial reagent in the synthesis of the this compound core structure. Its primary role is to convert carboxylic acid esters into their corresponding acid hydrazides (carbohydrazides). This reaction is typically performed by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). niscpr.res.inmdpi.comchemmethod.com

For instance, the synthesis of 2-(2-arylthiazol-4-yl)acetohydrazide is achieved by reacting ethyl 2-(2-arylthiazol-4-yl)acetate with hydrazine hydrate in absolute ethanol. mdpi.com Similarly, N-(2-hydrazinylethyl)-2-thiazolamine can be produced by reacting 2-[(2-chloroethyl) amino]thiazole with hydrazine hydrate at room temperature. nih.gov This highlights the versatility of hydrazine hydrate in creating the key hydrazinyl intermediate necessary for the formation of the title compound and its derivatives.

The general reaction scheme is presented below: Table 1: Synthesis of Thiazolyl Hydrazides using Hydrazine Hydrate

Starting Material Reagent Product Reference
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Hydrazine hydrate, Ethanol N-[5-(hydrazinecarbonyl)-4-methylthiazol-2-yl]acetamide niscpr.res.in
Ethyl 2-(2-arylthiazol-4-yl)acetate Hydrazine hydrate, Ethanol 2-(2-arylthiazol-4-yl)acetohydrazide mdpi.com
2-[(2-chloroethyl) amino]thiazole Hydrazine hydrate N-(2-hydrazinylethyl)-2-thiazolamine nih.gov

Derivatization Strategies for Structural Modification

The this compound scaffold serves as a versatile platform for extensive structural modification. The presence of the reactive hydrazine group allows for a multitude of derivatization strategies, leading to a wide array of new compounds with diverse heterocyclic systems.

Incorporation of Additional Heterocyclic Rings (e.g., Triazoles, Oxadiazoles, Thiazolidinones, Azetidinones)

The hydrazide or thiosemicarbazide (B42300) functionality of the core structure is an excellent precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions.

Triazoles: 1,2,4-Triazole (B32235) rings can be readily synthesized from thiazole-containing hydrazides or thiosemicarbazides. For example, N-[5-(hydrazinecarbonyl)-4-methylthiazol-2-yl]acetamide can be reacted with alcoholic potassium hydroxide (B78521) and carbon disulfide, followed by cyclization with hydrazine hydrate to yield a thiazolyl-triazole derivative. niscpr.res.in The cyclization of thiosemicarbazide derivatives in an alkaline medium is a well-established method for forming the 1,2,4-triazole ring system. ptfarm.plnih.govnih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from acid hydrazides. Cyclization of 2-(2-arylthiazol-4-yl)acetohydrazide with carbon disulfide and potassium hydroxide in aqueous ethanol leads to the formation of 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com Another method involves reacting the acid hydrazide with formic acid to get the N-formyl derivative, which is then cyclized using a dehydrating agent like phosphorous pentoxide. nih.gov

Thiazolidinones: 4-Thiazolidinone rings are typically synthesized via the cyclocondensation of Schiff bases with a mercapto-containing carboxylic acid. researchgate.net The Schiff bases are first prepared from the thiazolyl hydrazide and an appropriate aldehyde. Subsequent reaction with thioglycolic acid yields the corresponding thiazolidinone derivatives. researchgate.netnih.gov

Azetidinones: Azetidin-2-ones, also known as β-lactams, are commonly prepared by the cycloaddition reaction of a Schiff base with chloroacetyl chloride. This reaction, often carried out in the presence of a base like triethylamine, is a standard method for creating the four-membered azetidinone ring. niscpr.res.inkoreascience.kr This strategy has been successfully employed to create hybrid molecules containing both thiazole and azetidinone rings. koreascience.kr

Table 2: Synthesis of Heterocyclic Derivatives

Target Heterocycle Precursor Key Reagents Reference
1,2,4-Triazole Thiazolyl Hydrazide CS₂, KOH, Hydrazine Hydrate niscpr.res.in
1,3,4-Oxadiazole Thiazolyl Acetohydrazide CS₂, KOH mdpi.com
Thiazolidinone Thiazolyl Schiff Base Thioglycolic Acid researchgate.netresearchgate.net

Schiff Base Formation and Analog Synthesis

The condensation reaction between the hydrazinyl moiety of the core structure and various aldehydes or ketones is a fundamental derivatization strategy. This reaction yields Schiff bases, also known as hydrazones, which are valuable intermediates for further synthetic transformations. scielo.brmdpi.com The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in an alcoholic solvent. niscpr.res.inchemmethod.com These Schiff bases are not only important precursors for the synthesis of heterocyclic rings like thiazolidinones and azetidinones but also represent a significant class of compounds in their own right. niscpr.res.inbepls.com

Metal Complexation of this compound Ligands

The core structure of this compound and its derivatives, particularly the Schiff bases, are rich in heteroatoms such as nitrogen, oxygen, and sulfur. These atoms act as donor sites, making these compounds excellent polydentate ligands for coordinating with various metal ions. giqimo.comnih.gov The resulting metal complexes exhibit unique structural and electronic properties. The synthesis of these complexes is generally achieved by reacting the ligand with a metal salt (e.g., chlorides, sulfates, or nitrates) in a suitable solvent. nih.govfrontiersin.org For example, Schiff bases derived from 2-hydrazinobenzothiazole, a related compound, have been used to prepare complexes with metals like Vanadyl(IV), Ruthenium(III), Palladium(II), Platinum(II), and Silver(I). nih.gov Similarly, a thiazole hybrid Schiff base has been complexed with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

Preclinical Pharmacological Investigations of 2 Thiazol 2 Yl Hydrazinecarboxamide and Analogs

Antimicrobial Activity Assessment

Derivatives of 2-(thiazol-2-yl)hydrazinecarboxamide have been synthesized and evaluated for their ability to inhibit the growth of a wide range of pathogenic microorganisms. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of infectious diseases and microbial resistance.

Antibacterial Efficacy against Gram-Positive Bacterial Strains

Several studies have reported the activity of this compound analogs against Gram-positive bacteria. For instance, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide were synthesized and tested against Staphylococcus aureus. nih.gov The investigation revealed that the synthesized compounds exhibited moderate to good inhibitory effects. nih.gov The structure-activity relationship studies indicated that the presence of certain substituents, such as 2,4-dichloro phenyl, methyl phenyl, and 4-nitro phenyl groups, was associated with enhanced antibacterial activity. tandfonline.com

Compound TypeBacterial StrainActivity LevelReference
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivativesStaphylococcus aureusModerate to Good nih.gov
1,3,4-oxadiazole derivativesStaphylococcus aureusModerate to Good nih.gov

Antibacterial Efficacy against Gram-Negative Bacterial Strains

The antibacterial potential of these compounds has also been extended to Gram-negative bacteria. The same series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives were evaluated against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The results showed that these compounds possess inhibitory activity against these challenging pathogens. nih.gov Specifically, triazolo-thiadiazole derivatives were generally found to be more active than their 1,3,4-oxadiazole counterparts against the tested bacterial strains. nih.gov Another study focusing on 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole also reported moderate to good activity against E. coli and P. aeruginosa. niscpr.res.in

Compound TypeBacterial StrainActivity LevelReference
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivativesEscherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniaeModerate to Good nih.gov
1,3,4-oxadiazole derivativesEscherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniaeModerate to Good nih.gov
4-substituted thiazol-2-yl hydrazine derivativesE. coli, P. aeruginosaModerate to Good niscpr.res.in

Antifungal Efficacy against Fungal Pathogens

In addition to antibacterial properties, researchers have explored the antifungal activity of this compound analogs. A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives demonstrated their efficacy against a panel of fungal species, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.govtandfonline.com The presence of specific chemical moieties, such as 2,4-dichloro phenyl, methyl phenyl, and phenoxy groups, was found to contribute to a good level of antifungal activity. tandfonline.com Another research on 2-(2-hydrazinyl)thiazole derivatives identified a compound, 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, as a potent antifungal agent against Candida species. researchgate.net

Compound DerivativeFungal PathogenActivity LevelReference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamideCandida albicans, Aspergillus niger, Aspergillus flavusGood nih.govtandfonline.com
2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazoleCandida spp.Potent researchgate.net

Activity against Multidrug-Resistant Microbial Pathogens

The emergence of multidrug-resistant (MDR) microbes necessitates the development of novel therapeutic agents. While direct studies focusing solely on MDR strains for this compound are not extensively detailed in the provided context, the broad-spectrum activity against bacteria and fungi, including those known to develop resistance, suggests a potential role for these compounds in addressing microbial resistance. niscpr.res.in The continued investigation into the efficacy of these compounds against clinically relevant MDR pathogens is an important area for future research.

Antitubercular Activity against Mycobacterium tuberculosis

The thiazole (B1198619) nucleus is a known feature in some antitubercular agents. While the provided search results mention that thiazoles, in general, have been reported to possess antitubercular activities, specific data on the direct testing of this compound against Mycobacterium tuberculosis is not explicitly detailed. sapub.org One study noted that among a series of related compounds, 51 were found to inhibit the growth of Mycobacterium tuberculosis. researchgate.net However, the specific activity of the parent compound of interest was not highlighted.

Anticancer Potential and Antiproliferative Studies

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. These studies typically involve in vitro screening against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects.

A study on 2-(2-hydrazinyl)thiazole derivatives showed significant anticancer activity against the human leukemia cell line K-562. nih.gov Another research effort synthesized three series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives and evaluated their in vitro anticancer activity against HCT-116 (colon cancer), HT-29 (colon cancer), and HepG2 (liver cancer) cell lines. nih.gov Several of these compounds exhibited promising growth inhibition, with some showing IC50 values in the low micromolar range, comparable or even superior to the reference drugs harmine (B1663883) and cisplatin (B142131). nih.gov The mechanism of action for the most active compounds was suggested to be through the induction of apoptosis. nih.gov

Furthermore, a series of N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides were synthesized and evaluated against six human cell lines. nih.gov Certain compounds within this series demonstrated remarkable inhibitory activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with high selectivity and safety profiles. nih.gov Mechanistic studies suggested that the antitumor action of these compounds could be attributed to the inhibition of enzymes such as EGFR-TK and DHFR. nih.gov

Compound SeriesCancer Cell Line(s)Key FindingsReference
2-(2-hydrazinyl)thiazole derivativesK-562 (Leukemia)Significant anticancer activity nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivativesHCT-116, HT-29 (Colon), HepG2 (Liver)Promising growth inhibition, apoptosis induction nih.gov
N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamidesHeLa (Cervical), MCF-7 (Breast)Remarkable inhibition, EGFR/DHFR inhibition nih.gov

Evaluation of In Vitro Cytotoxicity in Cancer Cell Lines

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a variety of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potent antiproliferative effects.

A study investigating a series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives containing a hydrazide-hydrazine and carboxamide moiety reported significant cytotoxic activity. nih.gov Eighteen of the synthesized compounds demonstrated higher inhibitory activity than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-Fu) against a panel of five human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). nih.gov The combination of the 1,3-thiazole, hydrazide-hydrazone, and carboxamide moieties was found to be favorable for cytotoxic activity. nih.gov

Another study focused on new arylidene-hydrazinyl-thiazole derivatives and evaluated their in vitro cytotoxicity on MDA-MB-231 (triple-negative breast cancer) and HeLa cell lines. nih.gov Several of these thiazole derivatives exhibited significant inhibition of cancer cell proliferation, with activities comparable or even superior to the platinum-based drugs cisplatin and oxaliplatin. nih.gov

Furthermore, a series of N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides were synthesized and assessed for their antitumor activity against six human cancer cell lines. nih.gov Specific compounds within this series demonstrated remarkable inhibitory effects on the growth of HeLa and MCF-7 cells. nih.gov

A different investigation into a new thiazole derivative, specifically 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, also revealed potent cytotoxic effects. This compound was tested against HepG-2, HCT-116 (colorectal carcinoma), MCF-7, and HeLa cell lines, showing strong dose-dependent inhibitory activity on their cellular proliferation. nih.gov

The antiproliferative activity of thiosemicarbazone derivatives, specifically thiazolyl hydrazones, has also been a subject of investigation. These compounds were shown to effectively inhibit the growth of leukemic tumor cells. nih.gov

Below is a data table summarizing the cytotoxic activities of selected this compound analogs from the literature.

Compound/AnalogCancer Cell LineIC50 ValueSource
T1 MCF-72.21 µg/mL nih.gov
T26 BCG-8231.67 µg/mL nih.gov
T38 HepG21.11 µg/mL nih.gov
2-(2-benzyliden-hydrazinyl)-4-methylthiazole (2a) MDA-MB-2313.92 µg/mL nih.gov
HeLa11.4 µg/mL nih.gov
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole (2e) HeLa11.1 µg/mL nih.gov
Compound 20 (N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamide derivative) HeLa1.67 µM nih.gov
MCF-74.87 µM nih.gov
Compound 21 (N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamide derivative) HeLa3.81 µM nih.gov
MCF-75.81 µM nih.gov
Compound 22 (N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamide derivative) HeLa7.92 µM nih.gov
MCF-78.36 µM nih.gov
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH) HepG-214.05 µg/mL nih.gov
MCF-717.77 µg/mL nih.gov
HCT-11632.68 µg/mL nih.gov
HeLa29.65 µg/mL nih.gov

Selective Antiproliferative Effects on Tumor Cells

A critical aspect of anticancer drug development is the selective targeting of tumor cells while minimizing toxicity to normal, healthy cells. Several studies on this compound analogs have addressed this selectivity.

In the investigation of N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides, compounds 20, 21, and 22 were noted to have high selectivity indices, suggesting a favorable profile in terms of targeting cancer cells over normal cells. nih.gov Similarly, a study on a new thiazole derivative, DIPTH, evaluated its cytotoxicity against a normal human lung fibroblast cell line (WI-38) in addition to cancer cell lines. The IC50 value for WI-38 was 36.17 µg/mL, which was higher than the IC50 values for the tested cancer cell lines, indicating a degree of selectivity. nih.gov The study concluded that DIPTH has a strong toxic activity with high selectivity on liver cancer (HepG-2) and breast cancer (MCF-7) cells, while displaying moderate cytotoxic activity with low selectivity on colorectal cancer (HCT-116) and cervical cancer (Hela) cells. nih.gov

Enzyme Inhibition Profiles

The mechanism of action of many anticancer drugs involves the inhibition of specific enzymes that are critical for cancer cell growth and survival. Research into this compound and its analogs has explored their potential to inhibit various enzymatic targets.

Kinase Inhibition (e.g., c-Met, CDK1, CLK1, PI3Kα)

c-Met: The receptor tyrosine kinase c-Met is a well-established target in cancer therapy. A study focused on the design and synthesis of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. nih.govnih.gov These efforts led to the identification of a promising inhibitor, compound 51am, which demonstrated potent inhibition in both biochemical and cellular assays. nih.gov This compound also showed efficacy against several c-Met mutants. nih.gov The incorporation of the thiazole/thiadiazole carboxamide fragments was a key strategy in the discovery of these novel type II c-Met inhibitors. nih.gov

CDK1: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a valid strategy for cancer treatment. While direct inhibition of CDK1 by this compound has not been extensively reported, studies on related aminothiazole derivatives have shown inhibitory activity against CDKs. For instance, diaminothiazole inhibitors have been developed with high potency and selectivity against CDK2 and CDK5, with some also showing activity against CDK1. nih.gov Dinaciclib, a selective inhibitor of CDK1, CDK2, CDK5, and CDK9, contains a thiazole-related structure. nih.gov

CLK1: No specific studies detailing the inhibition of Cdc2-like kinase 1 (CLK1) by this compound or its direct analogs were identified in the reviewed literature.

PI3Kα: The phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Research has led to the discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives that target the PI3Kα isoform. mdpi.com

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. Their inhibition can lead to DNA damage and cell death, making them effective targets for anticancer drugs.

Thiazole derivatives have been investigated as topoisomerase inhibitors. One study reported on a new thiazole derivative that acts as a potential topoisomerase II inhibitor. nih.gov Molecular docking studies suggested that this compound binds to the DNA-Topo II complex. nih.gov The cellular effects of thiosemicarbazones, which can be considered analogs, are often attributed to the downregulation of ribonucleotide reductase activity and can also involve topoisomerase inhibition. nih.govmdpi.com Specifically, metal-chelated thiosemicarbazones have shown significant inhibition of topoisomerase II. mdpi.com Acridine-thiosemicarbazone derivatives have also been synthesized and shown to inhibit topoisomerase IIα. mdpi.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in carcinogenesis. A series of novel thiadiazoles were designed and evaluated as selective COX-2 inhibitors. nih.gov Several of these compounds showed high inhibitory ability and selectivity for COX-2. nih.gov Another study on benzo[d]thiazole-hydrazone analogues also explored their anti-inflammatory effects, which are often mediated through COX inhibition. nih.gov

Other Relevant Enzymatic Targets

The diverse biological activities of this compound analogs extend to other enzymatic targets. For instance, thiazolyl hydrazones have been shown to effectively inhibit leukemic tumor cell growth by down-regulating the activity of ribonucleotide reductase (RNR) , a key enzyme in de novo DNA synthesis. nih.gov Additionally, a series of new benzo[d]thiazole-hydrazones displayed excellent inhibitory activity against H+/K+ ATPase , the proton pump responsible for gastric acid secretion. nih.gov New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides have also been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS) . nih.gov

Anti-inflammatory Activity in Preclinical Models

Research into the anti-inflammatory properties of thiazole-containing compounds has identified several promising analogs of this compound. A study focused on a series of novel acyl-hydrazones incorporating a 2-aryl-thiazole moiety revealed significant anti-inflammatory effects in an in vivo model of acute inflammation. nih.gov The investigation assessed the impact of these compounds on the acute phase bone marrow response, the activity of phagocytes, and the synthesis of nitric oxide (NO). nih.gov

Certain compounds within this series demonstrated a notable reduction in the absolute count of leukocytes, which was attributed to a lower percentage of neutrophils. nih.gov All tested compounds in this study led to a decrease in the phagocytic index, and seven of the analogs also reduced phagocytic activity. nih.gov Furthermore, five of the synthesized compounds were found to inhibit the synthesis of nitric oxide, with four of them exhibiting a more potent inhibition than the reference anti-inflammatory drug, Meloxicam. nih.gov

Another area of investigation has been on thiazolylantipyrine derivatives. In preclinical evaluations using both formalin-induced paw edema and turpentine (B1165885) oil-induced granuloma pouch bioassays, certain compounds from the thiazolylantipyrine series showed distinct anti-inflammatory profiles with a rapid onset of action. nih.gov

The following table summarizes the anti-inflammatory effects of selected acyl-hydrazone analogs bearing a 2-aryl-thiazole moiety.

Compound IDEffect on Leukocyte CountEffect on Phagocytic IndexEffect on Phagocytic ActivityNitric Oxide Synthesis Inhibition
3 Not specifiedDecreasedNot specifiedStronger than Meloxicam
4 Not specifiedDecreasedNot specifiedStronger than Meloxicam
10 ReducedDecreasedReducedNot specified
15 ReducedDecreasedReducedNot specified
16 Not specifiedDecreasedNot specifiedStronger than Meloxicam
17 ReducedDecreasedReducedNot specified
18 ReducedDecreasedReducedNot specified
22 ReducedDecreasedNot specifiedStronger than Meloxicam

Data sourced from a study on acyl-hydrazones bearing a 2-aryl-thiazole moiety. nih.gov

Antioxidant Activity Evaluation

The antioxidant potential of various thiazole derivatives has been a subject of scientific inquiry. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their antioxidant activities. nih.gov This research highlights the potential of the hydrazothiazole nucleus in designing compounds with antioxidant properties. nih.gov

In a separate study, new derivatives of ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate were synthesized, and their antioxidant activities were assessed using the ABTS method. researchgate.net Among the synthesized compounds, which included structures with 2H-1,2,3-triazole, 1H-pyrazole, and other heterocyclic moieties, a thienyl-thiazole scaffold and a 2-((2-[thiophen-2-yl]-2-oxoethyl)thio)nicotinonitrile derivative showed reasonable radical scavenging activity. researchgate.net

More recently, a 2024 study focused on the synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives reported significant antioxidant effects. researchgate.net When select compounds from this series were tested for their radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), they demonstrated high antioxidant capabilities. researchgate.net

The table below presents the antioxidant activity of selected 2-(2-hydrazinyl) thiazole derivatives.

Compound IDAntioxidant Activity (DPPH Radical Scavenging)
7a High
7b High
7c High
7d High
7e High
7f High
7g High
7h High
7i High

Data reflects high antioxidant effects observed for the represented products. researchgate.net

Zinc-Activated Channel (ZAC) Antagonism Research

A significant area of preclinical investigation has been the exploration of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govnih.govresearchgate.netku.dk A screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govnih.govresearchgate.net

To understand the structural requirements for ZAC activity and to find more potent antagonists, a structure-activity relationship (SAR) study was conducted on 61 analogs. nih.gov This research, using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes, identified several analogs with more potent ZAC inhibition, with IC50 values in the range of 1–3 μM. nih.govresearchgate.net

One particularly potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist. nih.govnih.govresearchgate.net It demonstrated roughly equipotent antagonism of both zinc- and proton-evoked ZAC signaling and of spontaneous ZAC activity. nih.govnih.govresearchgate.net TTFB showed no significant activity at other related receptors, such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at a concentration of 30 μM. nih.govnih.govresearchgate.net The mechanism of action for this class of N-(thiazol-2-yl)-benzamide analogs is suggested to be as negative allosteric modulators that target the transmembrane and/or intracellular domains of the ZAC receptor. nih.govnih.govresearchgate.netku.dk

The SAR study revealed key structural features influencing ZAC antagonist potency. For instance, the 3-fluorophenyl analog (TTFB) and a 3-dimethylamino analog were found to be potent antagonists. nih.gov Conversely, the introduction of certain other groups, such as methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring, or a 3,4,5-trimethoxy substitution pattern, was detrimental to the antagonist activity. nih.gov

The table below summarizes the ZAC antagonist activity of selected N-(thiazol-2-yl)-benzamide analogs.

Compound IDPhenyl Ring SubstitutionThiazole Ring SubstitutionZAC Antagonist Potency
1 5-bromo-2-chloro4-methyl-5-methyl esterNovel Antagonist
2b 2-chloro4-(tert-butyl)Potent
2c 2-chloro4-phenylPotent
5a (TTFB) 3-fluoro4-(tert-butyl)Potent (IC50: 1-3 µM)
5b 2,3,4,5,6-pentafluoro4-(tert-butyl)Weaker
5c 3-methyl4-(tert-butyl)Substantially Decreased
5d 3-ethoxy4-(tert-butyl)Substantially Decreased
5e 3-acetyl4-(tert-butyl)Substantially Decreased
5f 3-dimethylamino4-(tert-butyl)Potent
5h 2-chloro-4,5-difluoro4-(tert-butyl)Lower than 2b
5i 3,4,5-trimethoxy4-phenylEssentially Inactive
4l 3,4,5-trimethoxy4-methylEssentially Inactive

Data sourced from a study on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. nih.gov

Structure Activity Relationship Sar Analysis of 2 Thiazol 2 Yl Hydrazinecarboxamide Derivatives

Influence of Substitutions on the Thiazole (B1198619) Ring (e.g., Positions 4 and 5)

Substitutions on the thiazole ring, particularly at the C4 and C5 positions, have a significant impact on the biological profile of 2-(Thiazol-2-yl)hydrazinecarboxamide derivatives. The nature and position of these substituents can modulate the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Research has shown that introducing various aryl groups at the C4 position of the thiazole ring is a common strategy. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized to explore their effects on human monoamine oxidase (hMAO) A and B isoforms. nih.gov The presence of a phenyl ring with a nitro group at the meta position was identified as a key feature for selective hMAO-B inhibition. nih.gov This highlights the importance of electron-withdrawing groups on the C4-aryl substituent for this specific activity. Another study on 2,4-disubstituted thiazole derivatives revealed that the presence of electron-withdrawing groups like -NO2 or electron-donating groups such as -OCH3 at the para position of a phenyl ring at C4 significantly improved antimicrobial activity. researchgate.net

The substitution pattern on the C4-phenyl ring is critical. For example, in a series of phenolic thiazoles, the placement of hydroxyl groups on the phenyl ring attached to the thiazole core was crucial for antioxidant and antiradical activity. nih.gov Specifically, a dihydroxy-phenyl-thiazol-hydrazinium chloride compound showed notable activity, which was attributed to the phenolic groups and the hydrazone moiety. nih.gov

The table below summarizes the influence of various substituents on the thiazole ring on the biological activity of derivative compounds.

Table 1: Influence of Thiazole Ring Substitutions on Biological Activity

Position Substituent Observed Biological Activity Reference
C43-NitrophenylSelective human MAO-B inhibition nih.gov
C44-NitrophenylImproved antimicrobial activity researchgate.net
C44-Methoxyphenyl (B3050149)Improved antimicrobial activity researchgate.net
C4p-BromophenylIncreased antifungal and antituberculosis activity nih.gov
C5Ethyl carboxylateSlightly decreased antimicrobial activity nih.gov

Impact of Modifications to the Hydrazinecarboxamide Moiety

Modifications to the hydrazinecarboxamide portion of the lead compound are a key strategy for optimizing biological activity. This moiety offers several points for chemical alteration, including the hydrazine (B178648) nitrogen atoms and the terminal amide group.

A significant study involved the synthesis of a series of N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides, which were evaluated for their antitumor properties. nih.gov In this series, various substituents were introduced on the terminal nitrogen of the hydrazine group. Several compounds demonstrated remarkable inhibitory activity against HeLa and MCF-7 cancer cell lines. nih.gov For example, compounds designated as 20 , 21 , and 22 showed significant cytotoxicity, with IC₅₀ values in the low micromolar range. nih.gov This suggests that the nature of the substituent on the hydrazine group is a critical determinant of antitumor efficacy.

Further investigations have explored replacing the terminal carboxamide with a thioamide (carbothioamide). For instance, a study on 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide demonstrated that this modification, along with substitutions on the hydrazine, yielded compounds with notable antimicrobial and anticancer properties. mdpi.com The synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed that these compounds were superior in antifungal potency to those lacking the C2-hydrazone linkage. nih.gov

The hydrazone linkage (C=N-NH) formed by the reaction of the hydrazine with various aldehydes or ketones is a common modification. Research on [4-(4-bromophenyl)thiazol-2-yl]hydrazones showed that different aromatic aldehydes could be used to create a range of derivatives, some of which exhibited activity against Candida albicans. researchgate.net Acetylation of the hydrazine nitrogen in these derivatives was also explored, leading to N-acetyl derivatives with modified properties. researchgate.net

The table below presents data on how specific modifications to the hydrazinecarboxamide moiety influence the anti-proliferative activity of these compounds.

Table 2: Impact of Hydrazinecarboxamide Moiety Modifications on Anti-Proliferative Activity

Compound Modification on Hydrazine Moiety Cell Line IC₅₀ (µM) Reference
20 Substituted HydrazineHeLa1.67 nih.gov
MCF-74.87 nih.gov
21 Substituted HydrazineHeLa3.81 nih.gov
MCF-75.81 nih.gov
22 Substituted HydrazineHeLa7.92 nih.gov
MCF-78.36 nih.gov

Contribution of Hybridized Scaffolds to Biological Efficacy

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to this compound derivatives to create novel compounds with enhanced or dual biological activities. researchgate.net This approach can lead to improved potency, selectivity, and the ability to address multiple biological targets. chula.ac.th

A prominent example is the hybridization of the thiazole core with coumarins. Coumarins are a class of natural compounds known for a wide range of biological activities. chula.ac.th A series of hydrazinyl thiazole-substituted coumarins were synthesized and evaluated for their α-amylase inhibitory and antioxidant activities. chula.ac.th These hybrid molecules demonstrated good activity, suggesting their potential as leads for managing diabetes mellitus. chula.ac.thnih.gov Another study on coumarin-thiazole hybrids found them to be selective inhibitors of carbonic anhydrase IX and XII, which are implicated in cancer. nih.gov

Piperazine (B1678402) is another scaffold that has been successfully hybridized with the thiazole moiety. researchgate.net Piperazine and its derivatives are known to possess a variety of biological properties, including anticancer and antimicrobial effects. mdpi.commdpi.com The synthesis of novel piperazine-based bis(thiazole) hybrids has yielded compounds with potent cytotoxicity against several cancer cell lines. nih.govrsc.org For instance, certain hybrid compounds displayed significant inhibitory activity against EGFR kinase, a key target in cancer therapy. nih.govrsc.org

The combination of the thiazole core with other heterocyclic systems like pyrazoline has also been explored. Thiazolyl–2-pyrazoline hybrid compounds have shown promising antimicrobial potential. nih.gov SAR studies on these hybrids indicated that the substitution pattern on both the thiazole and pyrazoline rings is crucial for modulating the antimicrobial spectrum and potency. nih.gov

The table below showcases various hybrid scaffolds incorporating the thiazole structure and their resulting biological activities.

Table 3: Biological Efficacy of Hybridized Thiazole Scaffolds

Hybrid Scaffold Combined Moiety Target/Activity Key Findings Reference
Thiazole-CoumarinCoumarinα-Amylase Inhibition, AntioxidantGood inhibitory and radical scavenging potential. chula.ac.th
Thiazole-CoumarinCoumarinCarbonic Anhydrase IX/XII InhibitionSelective inhibition in the nanomolar range. nih.gov
Thiazole-PiperazinePiperazineEGFR Kinase Inhibition, AnticancerPotent cytotoxicity with IC₅₀ values in the nanomolar range. nih.govrsc.org
Thiazole-PyrazolinePyrazolineAntimicrobialActivity influenced by substitutions on both heterocyclic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org This approach is invaluable for understanding the key molecular features that govern efficacy and for designing new, more potent derivatives.

Several QSAR studies have been conducted on thiazole derivatives to elucidate the structural requirements for various biological activities. For instance, a 2D-QSAR study was performed on a series of 59 thiazole derivatives to understand their inhibitory activity against 5-lipoxygenase (5-LO), an enzyme involved in inflammation. laccei.orgresearchgate.net Using multiple linear regression (MLR), a model was generated with a good correlation coefficient (R² = 0.626), indicating a statistically significant relationship between the structural descriptors and the anti-inflammatory activity. laccei.orgresearchgate.net

In another study focusing on the antimicrobial activity of 2,4-disubstituted thiazoles, QSAR analysis identified molecular connectivity and shape indices as key parameters. researchgate.net The study indicated that these descriptors are important for the interaction of the compounds with the target site in microorganisms. researchgate.net Similarly, a QSAR study on thiazole derivatives as PIN1 inhibitors, a target for cancer therapy, developed models using MLR and artificial neural networks (ANN). imist.ma The models revealed that descriptors such as molar refractivity (MR), lipophilicity (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) were crucial for activity. The ANN model showed excellent predictive power (R²test = 0.98). imist.ma

QSAR models have also been used to guide the design of novel antioxidant agents based on the thiazole scaffold. One study demonstrated that properties like mass, polarizability, electronegativity, and the presence of specific bonds were key influencers of antioxidant activity. lpnu.ua These findings from QSAR studies provide a rational basis for the structural modification of the this compound core to optimize a desired biological response.

The table below summarizes the outcomes of various QSAR studies on thiazole derivatives.

Table 4: Summary of QSAR Modeling Studies on Thiazole Derivatives

Biological Activity Modeling Technique Key Statistical Parameters Important Descriptors Identified Reference
Anti-inflammatory (5-LOX inhibition)2D-QSAR (MLR)R² = 0.626, R²test = 0.621Not specified laccei.orgresearchgate.net
Antimicrobial2D-QSARNot specifiedMolecular connectivity index (²χv), Kier's shape index (κα3) researchgate.net
PIN1 Inhibition (Anticancer)2D-QSAR (MLR, ANN)R²test (MLR) = 0.78, R²test (ANN) = 0.98Molar Refractivity (MR), LogP, ELUMO imist.ma
AntioxidantQSARNot specifiedMass, polarizability, electronegativity, C-F bond presence lpnu.ua

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Receptor Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In a hypothetical study of 2-(Thiazol-2-yl)hydrazinecarboxamide, researchers would dock the compound into the active site of a selected target protein. The simulation would calculate the binding energy, which indicates the affinity of the compound for the target. A lower binding energy typically suggests a more stable and favorable interaction. The simulation would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Illustrative Molecular Docking Results:

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond
Cyclooxygenase-2 (COX-2)-7.9Val523, Ser353Hydrophobic, Hydrogen Bond
Tumor Necrosis Factor-alpha (TNF-α)-9.1Tyr59, Tyr151Pi-Pi Stacking, Hydrogen Bond

This data would suggest that this compound has a strong theoretical affinity for Tumor Necrosis Factor-alpha (TNF-α), guided by specific interactions with tyrosine residues.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and reactivity.

For this compound, DFT calculations would be employed to determine its optimal three-dimensional geometry and to analyze its electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Hypothetical DFT Calculation Results:

ParameterValue (Hartrees)Implication
HOMO Energy-0.245Region of electron donation
LUMO Energy-0.089Region of electron acceptance
HOMO-LUMO Gap0.156Indicates high chemical reactivity

These theoretical results would allow chemists to predict which parts of the molecule are most likely to participate in chemical reactions, guiding further synthetic modifications.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-target complex in a simulated physiological environment.

Following the docking of this compound to a target like TNF-α, an MD simulation would be run for several nanoseconds. Researchers would analyze the trajectory to assess the stability of the binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone. A low and stable RMSD value over time indicates that the ligand remains securely bound in its initial docked pose.

Example Molecular Dynamics Simulation Data:

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Status
0-101.21.5Equilibrating
10-501.51.8Stable
50-1001.61.9Stable

The stability shown in the simulation would lend strong support to the hypothesis that this compound is a viable binder for the chosen target.

Pharmacophore Modeling for Lead Identification and Optimization

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query to search large compound libraries for other molecules with a similar arrangement of features, a process known as virtual screening.

A pharmacophore model would be generated based on the key interactions identified in the docking and MD simulations of this compound. This model would highlight the critical importance of the thiazole (B1198619) ring, the hydrazine (B178648) bridge, and the carboxamide group in target binding.

Illustrative Pharmacophore Features:

FeatureMolecular GroupRole in Binding
Aromatic RingThiazole RingPi-Pi Stacking with target residues
Hydrogen Bond DonorHydrazine -NHForms hydrogen bond with backbone carbonyl
Hydrogen Bond AcceptorCarboxamide C=OForms hydrogen bond with side-chain amine

This pharmacophore model would be invaluable for identifying new, structurally diverse compounds with potentially similar or improved activity, as well as for guiding the synthetic optimization of the this compound scaffold itself.

Mechanistic Investigations into the Biological Action of 2 Thiazol 2 Yl Hydrazinecarboxamide

Identification of Molecular Targets and Binding Mechanisms

To understand the biological activity of 2-(Thiazol-2-yl)hydrazinecarboxamide, the initial step would be to identify its specific molecular targets. For many biologically active compounds, this involves interactions with key macromolecules that are crucial for cellular function and survival.

Potential, yet unconfirmed, molecular targets and binding mechanisms for this compound could include:

Protein Binding: A primary mechanism of action for many drugs is the binding to specific proteins, such as enzymes or receptors. Thiazole (B1198619) derivatives have been shown to inhibit various kinases, which are pivotal in cellular signaling. For instance, some thiazole carboxamides have demonstrated inhibitory activity against kinases like Akt and c-Met. Hypothetically, this compound could bind to the active site or an allosteric site of a specific kinase, thereby modulating its activity. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies would be essential to identify protein binding partners and characterize the nature of the interaction.

DNA Intercalation: Some small molecules can insert themselves between the base pairs of DNA, a process known as intercalation. This can disrupt DNA replication and transcription, leading to cytotoxicity. While this is a known mechanism for certain anticancer agents, there is currently no evidence to suggest that this compound acts via this mechanism. Experimental approaches like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be required to investigate this possibility.

The table below conceptualizes the type of data that would be necessary to populate this section, though it is important to reiterate that this is for illustrative purposes as no specific data for this compound has been found.

Potential Molecular Target Class Example of Specific Target Potential Binding Mechanism Investigative Techniques
Protein KinasesAkt, c-Met, EGFRCompetitive or non-competitive inhibitionKinase inhibition assays, Molecular docking
Nucleic AcidsdsDNAIntercalation, Groove bindingSpectroscopic titrations, Viscosity measurements

Modulation of Cellular Signaling Pathways

Following the identification of molecular targets, the subsequent step would be to understand how the interaction of this compound with these targets translates into the modulation of cellular signaling pathways. These pathways are complex networks that control fundamental cellular processes.

Based on the activities of related thiazole compounds, potential (but unverified) signaling pathways that could be affected by this compound include:

PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy. Some thiazole derivatives have been reported to suppress this pathway. If this compound were to inhibit a component of this pathway, it would likely lead to decreased cell viability and induction of apoptosis.

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is common in various diseases. Investigating the phosphorylation status of key proteins in this pathway, such as MEK and ERK, after treatment with the compound would reveal its potential modulatory effects.

The following table illustrates the kind of experimental data needed to understand the compound's effect on signaling pathways.

Signaling Pathway Key Proteins for Analysis Predicted Effect of Inhibition Experimental Assays
PI3K/Akt/mTORp-Akt, p-mTOR, p-S6KDecreased cell proliferation, Apoptosis inductionWestern Blot, Immunofluorescence
MAPK/ERKp-MEK, p-ERKAltered cell cycle progressionWestern Blot, Kinase activity assays

Understanding Efficacy against Drug Resistance Mechanisms

A significant challenge in modern medicine is the development of resistance to therapeutic agents. Understanding how a compound might overcome or be affected by these resistance mechanisms is critical.

Hypothetical considerations for this compound in the context of drug resistance include:

Efflux Pump Inhibition: One of the most common mechanisms of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell. Some compounds can inhibit these pumps, thereby restoring the efficacy of other drugs. It would be pertinent to investigate whether this compound can inhibit the function of major efflux pumps.

Activity in Resistant Cell Lines: A direct way to assess efficacy against resistance is to test the compound's activity in cell lines that have developed resistance to known drugs. A lower IC50 value in resistant cells compared to the parent drug would indicate an ability to circumvent the resistance mechanism.

This table outlines the kind of data required to assess the compound's role in overcoming drug resistance.

Resistance Mechanism Experimental Model Parameter Measured Potential Outcome
Efflux Pump ActivityP-gp overexpressing cell linesIntracellular drug accumulationIncreased accumulation of known substrates
Acquired ResistanceDrug-resistant cancer cell linesIC50 valuesPotency in resistant vs. sensitive cells

Future Research Directions and Rational Drug Design Based on 2 Thiazol 2 Yl Hydrazinecarboxamide

Development of Novel Hybrid Molecules for Multi-target Action

A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential to interact with multiple biological targets. arkat-usa.orgnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer or neurodegenerative disorders, where modulating a single target is often insufficient.

The 2-(thiazol-2-yl)hydrazinecarboxamide core is an ideal building block for such hybrids. Researchers have explored linking this thiazole-based moiety with other biologically active heterocyclic systems. For instance, novel bis(thiazoles) have been synthesized by linking two (thiazol-2-yl)hydrazineylidene units to a central piperazine (B1678402) core via a phenoxyacetyl linker. arkat-usa.org Such a design, which combines three distinct bioactive moieties, is anticipated to confer diverse and potentially synergistic biological activities. arkat-usa.org

Another application of this strategy is in the development of agents for Alzheimer's disease. By creating hybrid molecules that combine the 2-aminothiazole (B372263) scaffold with thiourea (B124793) or benzamide (B126) derivatives, researchers aim to produce multi-target agents that can, for example, inhibit cholinesterases while also providing antioxidant and metal-chelating effects. nih.gov Similarly, hybrid antimicrobials have been developed by combining the thiazole (B1198619) nucleus with a sulfonamide moiety, another group known for its antibacterial properties, into a single molecular entity. nih.gov This strategy aims to create agents with enhanced efficacy or a broader spectrum of activity. nih.gov

Table 1: Examples of Hybrid Molecule Strategies Involving Thiazole Scaffolds

Base Scaffold Linked Pharmacophore(s) Potential Therapeutic Area Reference(s)
(Thiazol-2-yl)hydrazineylidene Piperazine, Phenoxyacetyl General Biological Activity arkat-usa.org
2-Aminothiazole Thiourea, Benzamide Alzheimer's Disease nih.gov
Thiazole Sulfonamide Antimicrobial nih.gov

Lead Optimization Strategies for Potency and Selectivity Enhancement

Once a lead compound like this compound is identified, lead optimization becomes crucial. This iterative process involves systematically modifying the molecule's structure to improve its pharmacological profile, primarily focusing on increasing potency (higher activity at lower concentrations) and selectivity (greater activity against the desired target over off-targets).

For 2-hydrazinothiazole derivatives, structure-activity relationship (SAR) studies have revealed that the nature, position, and number of substituents on the thiazole ring and associated structures can significantly alter biological activity. tandfonline.com For example, it has been observed that introducing electron-donating groups can enhance biological activity by increasing the charge density in the heterocyclic ring, whereas electron-withdrawing groups may decrease it. tandfonline.com Specifically, in the context of anti-amastigote activity, a 4-methoxyphenyl (B3050149) substitution at the C4 position of the thiazole ring resulted in higher activity compared to a 4-nitrophenyl group at the same position. tandfonline.com

Optimization strategies often involve:

Substituent Modification: Exploring a variety of functional groups (e.g., alkyl, halogen, methoxy) at different positions on the thiazole and any appended phenyl rings to probe for interactions with the biological target. nih.gov Studies on related hydrazinecarboxamide derivatives showed that substituting with electron-withdrawing halides at certain positions could enhance anticancer activity. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more biologically active conformation, which can improve binding affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

The goal of these strategies is to develop analogs that can serve as new lead compounds for further development. nih.gov For instance, optimization of 1,2,5-thiadiazole (B1195012) carbamates led to the identification of an inhibitor with an IC50 value of 44 nM and high selectivity over related enzymes. nih.gov This demonstrates how systematic chemical modification can transform a moderately active compound into a potent and selective drug candidate. nih.gov

Preclinical Development of Analogs for Specific Therapeutic Areas

Analogs of this compound are being actively investigated in preclinical models for a range of therapeutic applications, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity: Derivatives of (thiazol-2-yl)hydrazine have demonstrated significant potential against various pathogens. In one study, newly synthesized (thiazol-2-yl)hydrazine derivatives were tested against 22 clinical isolates of Candida spp. nih.gov The results showed that compounds featuring aliphatic chains or cycloaliphatic rings at the N1-hydrazine position, combined with a 4-methyl or 4-methoxyphenyl group at the C4 position of the thiazole ring, exhibited noteworthy anti-Candida activity. nih.gov Other research has focused on synthesizing novel derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide, which showed moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL. nih.gov Further studies on 2-(2-hydrazinyl) thiazole derivatives confirmed encouraging antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Anticancer Activity: The thiazole nucleus is a component of several clinically used anticancer drugs, making its derivatives an area of intense research. tandfonline.comnih.gov Preclinical studies have evaluated various analogs for their cytotoxic effects against human cancer cell lines. For example, a series of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were screened against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines. nih.gov Several of these compounds produced a dose-dependent inhibition of cell growth, with IC50 values comparable to the standard anticancer drug cisplatin (B142131). nih.gov The study noted that compounds with halide substitutions at the C5 position were more potent than those substituted at the C7 position. nih.gov The 2-aminothiazole scaffold, a close relative, has given rise to analogs with potent and selective nanomolar inhibitory activity against a wide range of cancers, including leukemia, lung, colon, and breast cancer. nih.gov

Table 2: Preclinical Anticancer Activity of Selected Thiazole Analogs

Compound Class Cell Line(s) Notable Activity Reference
N-(benzo[d]oxazol-2-yl)-hydrazinecarboxamides HeLa, IMR-32, MCF-7 IC50 values comparable to cisplatin nih.gov
2-Arylamido-4-(isothiocyanatomethyl)thiazole L1210 (Leukemia) IC50 values of 0.2-1 µM nih.gov

Q & A

Q. How can researchers optimize the synthesis of 2-(Thiazol-2-yl)hydrazinecarboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reactivity, while ethanol or ethylene glycol may improve cyclization efficiency .
  • Base choice : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common bases for deprotonation steps; their stoichiometry affects intermediate stability .
  • Reaction time/temperature : Extended reflux (e.g., 2–24 hours) ensures complete cyclization, monitored via TLC .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm hydrazinecarboxamide proton signals (δ 8.5–9.5 ppm for NH groups) and thiazole ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline derivatives .
  • FT-IR : Identify stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

Q. How can researchers preliminarily assess the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL concentrations .
  • Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves : Establish potency gradients and compare with reference drugs (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for thiazole-hydrazinecarboxamide derivatives?

Methodological Answer:

  • Replicate assays : Verify results under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to rule out environmental variability .
  • Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetic studies .
  • Structural analogs : Synthesize derivatives with controlled substitutions (e.g., halogenation at thiazole C-4) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the drug-target interactions of this compound?

Methodological Answer:

  • Docking simulations : Use Glide (Schrödinger) with flexible ligand sampling to model binding to targets like dihydrofolate reductase (DHFR) or β-lactamases .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., Desmond) to assess residence time and conformational changes .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of derivatives .

Q. Example Workflow :

Prepare protein structure (PDB: 1DG3 for DHFR).

Generate ligand conformers with LigPrep.

Dock using Glide XP mode; validate with experimental IC₅₀ data .

Q. How can metal complexation enhance the bioactivity of this compound?

Methodological Answer:

  • Ligand design : Introduce chelating groups (e.g., hydrazone or Schiff base moieties) to bind transition metals (Cu²⁺, Co²⁺) .
  • Synthesis protocol : React this compound with metal salts (e.g., CuCl₂) in 1:2 molar ratio in ethanol/water .
  • Characterization : Use UV-Vis (d-d transitions) and ESR to confirm octahedral geometry in Cu(II) complexes .

Q. Example Data :

MetalComplex GeometryAntibacterial Activity (MIC, µg/mL)
Cu(II)Octahedral12.5 (vs. S. aureus)
Co(II)Octahedral25.0 (vs. E. coli)

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the hydrazine moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
  • Salt formation : React with HCl or sodium acetate to generate crystalline salts with improved dissolution .

Q. How can researchers leverage SAR studies to optimize the anti-cancer activity of this compound?

Methodological Answer:

  • Substitution patterns : Systematically modify thiazole C-4 (e.g., -NO₂, -OCH₃) and hydrazine N-1 (e.g., arylidene groups) .
  • In vitro screening : Test derivatives against a panel of 60 cancer cell lines (NCI-60) to identify selective toxicity .
  • Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) .

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